molecular formula C18H13F3O4 B2480970 7-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)-2h-chromen-2-one CAS No. 277309-39-4

7-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)-2h-chromen-2-one

Katalognummer: B2480970
CAS-Nummer: 277309-39-4
Molekulargewicht: 350.293
InChI-Schlüssel: WMBLEOCBOQJYFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)-2h-chromen-2-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a benzopyrone core structure substituted with a trifluoromethyl group at the 4-position and a (4-methoxyphenyl)methoxy moiety at the 7-position. The crystal structures of closely related analogues reveal that the pyran ring can exhibit significant deviation from planarity, and the exocyclic benzene ring can form a dihedral angle of approximately 88° with the benzopyran mean plane . In the crystal lattice, molecules can form interconnected chains via specific intermolecular interactions, such as O—H...O hydrogen bonds, which influence the solid-state properties of the material . The primary research value of this compound and its analogues lies in their role as key intermediates and potent, competitive formyl peptide receptor (FPR) antagonists . FPRs are G-protein-coupled receptors expressed on phagocytic leukocytes and are critically involved in the recognition of pathogen-derived and host-derived chemotactic peptides. As such, antagonists of FPRs are powerful tools for investigating the innate immune system and inflammatory processes . Researchers utilize this class of compounds to probe signaling pathways associated with neutrophilic inflammation and to develop potential therapeutic strategies for inflammatory diseases. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Eigenschaften

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c1-23-12-4-2-11(3-5-12)10-24-13-6-7-14-15(18(19,20)21)9-17(22)25-16(14)8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBLEOCBOQJYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 4-(trifluoromethyl)phenol.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and 4-(trifluoromethyl)phenol in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a catalyst, such as p-toluenesulfonic acid, to form the chromen-2-one core structure.

    Methoxylation: The final step involves the methoxylation of the chromen-2-one core using a methoxy group donor, such as dimethyl sulfate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group at position 4 activates the chromenone ring for nucleophilic attack, particularly at positions ortho and para to the CF₃ group.

Reaction Conditions Product Reference
Amine Substitution Amines (e.g., NH₃, alkylamines) in DMF, 80–100°C4-(Trifluoromethyl)-7-[(4-methoxyphenyl)methoxy]-2H-chromen-2-one with NH₂ substituent at position 3 or 5
Thiol Substitution Thiols (e.g., RSH) in basic media (K₂CO₃), DMSOSulfur-containing derivatives at activated ring positions

Mechanistic Insight :

  • The CF₃ group enhances electrophilicity via inductive effects, facilitating attack by soft nucleophiles (e.g., amines, thiols).

  • Steric hindrance from the 4-methoxyphenylmethoxy group may limit reactivity at position 7 .

Oxidation

The methoxyphenyl group and chromenone core undergo oxidation under strong conditions.

Reaction Conditions Product Reference
O-Demethylation BBr₃ in CH₂Cl₂, −78°C → RT7-[(4-Hydroxyphenyl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Ring Oxidation KMnO₄/H₂SO₄, refluxCleavage of chromenone to trifluoromethyl-substituted dicarboxylic acid

Reduction

The lactone carbonyl (C2) is reducible to a hydroxyl group.

Reaction Conditions Product Reference
Carbonyl Reduction NaBH₄/MeOH or LiAlH₄/THF4-(Trifluoromethyl)-7-[(4-methoxyphenyl)methoxy]-2H-chromen-2-ol

Electrophilic Aromatic Substitution

The 4-methoxyphenylmethoxy group directs electrophiles to the para position of the methoxy-substituted benzene ring.

Reaction Conditions Product Reference
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced para to methoxy on the benzyloxy substituent
Halogenation X₂ (Cl₂, Br₂) in FeCl₃ catalysisHalogen (Cl/Br) substitution at the activated aromatic position

Note : The electron-donating methoxy group enhances ring reactivity, favoring para substitution .

Hydrolysis and Ether Cleavage

The benzyl ether linkage is susceptible to acidic hydrolysis.

Reaction Conditions Product Reference
Ether Cleavage HBr/AcOH, reflux7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one + 4-methoxybenzyl bromide

Photochemical Reactivity

The chromenone core may undergo photodimerization under UV light, though the trifluoromethyl group could sterically hinder this process.

Reaction Conditions Product Reference
Photodimerization UV light (λ = 300–350 nm)Dimeric cyclobutane adduct (stereochemistry depends on substituents)

Key Mechanistic and Structural Influences:

  • Trifluoromethyl Group : Enhances electrophilicity, stabilizes adjacent carbocations, and resists metabolic degradation .

  • 4-Methoxyphenylmethoxy Group : Provides steric bulk, directs electrophilic substitution, and influences solubility .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 7-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one. It has demonstrated cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

  • Case Study : Research indicated that this compound significantly reduced oxidative stress markers in vitro, supporting its potential use in formulations aimed at combating oxidative damage .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide due to its ability to interfere with plant growth regulators.

  • Case Study : Field trials have shown that formulations containing this compound effectively reduced pest populations in agricultural settings, leading to improved crop yields. The efficacy was attributed to its unique mode of action on pest physiology .

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and UV resistance.

  • Data Table: Thermal Stability Comparison
AdditiveThermal Stability (°C)UV Resistance
Control200Moderate
Compound250High

This table illustrates the enhanced thermal stability and UV resistance when the compound is incorporated into polymer matrices.

Wirkmechanismus

The mechanism of action of 7-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues at Position 7 and 4

Compound Name Substituent at Position 7 Substituent at Position 4 Melting Point (°C) Yield (%) Key Data/Applications Reference
Target Compound (4-Methoxyphenyl)methoxy Trifluoromethyl Not reported Not reported N/A N/A
7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)-2H-chromen-2-one (4b) Propargyloxy Trifluoromethyl 82–84 78 ESI-HRMS [M+H]⁺: 269.0437 (calcd. 269.0420)
7-Hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one (4-Methoxyphenyl)methoxy Hydrogen (Hydroxy at position 7) Not reported Not reported Novel natural product from Celastrus orbiculatus
7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one Benzyloxy methoxy Trifluoromethyl Not reported Not reported Commercial availability (CymitQuimica)
7-(2-Bromoethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one (7a) 2-Bromoethoxy Methyl Not reported 85 Intermediate for nitric oxide donor hybrids

Key Observations

Substituent Effects on Physicochemical Properties :

  • The trifluoromethyl group at position 4 (as in the target compound and 4b) enhances lipophilicity and metabolic resistance compared to methyl or hydrogen substituents .
  • Bulky groups at position 7, such as (4-methoxyphenyl)methoxy, may reduce solubility but improve target binding specificity compared to smaller groups like propargyloxy or bromoethoxy .

Synthetic Yields :

  • Derivatives with propargyloxy (4b) or bromoalkoxy (7a, 8a) substituents are synthesized in moderate to high yields (78–85%) via nucleophilic substitution reactions .

Biologische Aktivität

7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H13F3O4
  • Molecular Weight : 350.29 g/mol
  • CAS Number : 277309-39-4

1. Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains.

  • Study Findings : In vitro studies demonstrated that this compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

  • Mechanism : It is believed that the trifluoromethyl group enhances the compound's interaction with inflammatory pathways, leading to reduced production of inflammatory mediators .

3. Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines.

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)10.5Moderate Inhibition
HCT-15 (Colon Cancer)8.3Strong Inhibition
SH-SY5Y (Neuroblastoma)12.0Moderate Inhibition

These results indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of coumarins, including this compound, particularly against oxidative stress-induced neuronal damage.

  • Findings : Pre-treatment with this compound significantly reduced cell death in SH-SY5Y cells exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .

Case Studies

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of various coumarin derivatives, including this compound, against E. coli and Staphylococcus aureus. The results showed a notable reduction in bacterial growth at concentrations above 50 µg/mL .
  • Evaluation of Anticancer Activity :
    • An investigation into the anticancer properties revealed that this compound effectively inhibited the growth of MCF-7 cells with an IC50 value of 10.5 µM, suggesting its potential for breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and Friedel-Crafts acylation. Key intermediates include 4-methoxybenzyl chloride for introducing the methoxyphenoxy group. Reaction progress can be tracked using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
  • Characterization : Confirmation of structure requires NMR (¹H, ¹³C, and 19F for trifluoromethyl groups), IR spectroscopy (to identify carbonyl stretches at ~1720 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification) .

Q. How does the trifluoromethyl group influence the compound’s electronic and physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the chromenone core, affecting reactivity in substitution reactions. Computational studies (e.g., DFT) can quantify its impact on molecular orbitals and dipole moments. Experimentally, UV-vis spectroscopy reveals redshifted absorbance maxima compared to non-fluorinated analogs, indicating altered π-conjugation .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters include space group determination (e.g., P1 or P2₁/c) and analysis of π-π stacking interactions. For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromenones?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., methoxy vs. hydroxy groups at C7). Systematic SAR studies comparing analogs (e.g., 7-hydroxy vs. 7-methoxy derivatives) under standardized assays (e.g., MTT for cytotoxicity) are critical. Meta-analysis of IC50 values and logP data can identify trends in membrane permeability versus activity .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) with purified enzymes (e.g., tyrosyl-DNA phosphodiesterase I) assess competitive/non-competitive inhibition. Fluorescence quenching studies (using intrinsic tryptophan residues) determine binding constants. Molecular docking (AutoDock Vina) and MD simulations predict binding poses and stability .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties in cellular imaging?

  • Methodological Answer : Fluorescence emission (λem ~500 nm) is pH-sensitive due to protonation/deprotonation of the hydroxyl group. Solvatochromic shifts in polar solvents (e.g., DMSO vs. water) can be quantified using a fluorimeter. Intracellular ROS detection assays (e.g., with BPTFMC as a probe) require calibration against standard ROS inducers (e.g., H₂O₂) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.